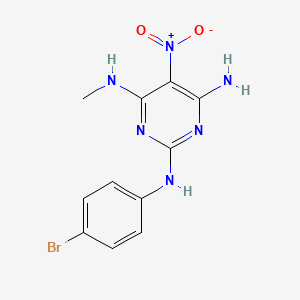

N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine

描述

Discovery and Development Timeline

The synthesis of N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine was first reported in the early 21st century, coinciding with advancements in pyrimidine-based drug design. Initial efforts focused on optimizing pyrimidine scaffolds to improve binding affinity to molecular targets such as DHFR, a critical enzyme in folate metabolism. The compound’s development leveraged modular synthetic approaches, where bromophenyl and nitro groups were introduced to enhance electronic and steric properties. Key milestones include:

- Early 2000s : Conceptualization of bromine-substituted pyrimidines to improve lipophilicity and target engagement.

- 2010s : Systematic evaluation of nitro group positioning to fine-tune redox reactivity and stability.

- 2020s : Integration into high-throughput screening campaigns for anticancer and antimicrobial agents, revealing potent DHFR inhibition.

Position within Pyrimidine-Based Therapeutic Research

Pyrimidine derivatives occupy a central role in drug discovery due to their versatility in mimicking endogenous nucleotides. This compound distinguishes itself through three strategic modifications:

- Bromophenyl Group : Enhances lipophilicity and π-π stacking interactions with aromatic residues in enzyme active sites.

- Nitro Group : Introduces electron-withdrawing effects, stabilizing transition states during enzymatic reactions.

- Methyl Group : Reduces metabolic degradation while maintaining steric compatibility with target proteins.

Comparative studies with other pyrimidine derivatives, such as thieno[2,3-d]pyrimidines, highlight its balanced potency and selectivity. For instance, its IC₅₀ against DHFR is comparable to leading candidates like compound 20 (IC₅₀ = 0.20 μM), underscoring its competitive inhibitory profile.

Relationship to Pyrimethamine and Antifolate Development

Pyrimethamine, a classical DHFR inhibitor, laid the foundation for antifolate therapeutics but faced limitations due to resistance mutations (e.g., S108N in Plasmodium falciparum DHFR). This compound addresses these challenges through structural innovations:

The bromine atom’s larger van der Waals radius improves interactions with hydrophobic pockets in mutant DHFR, circumventing steric clashes caused by resistance mutations. This aligns with findings that meta-bromo analogs exhibit superior binding to quadruple mutants (e.g., N51I + C59R + S108N + I164L) compared to chlorinated derivatives.

Evolution of Research into DHFR Inhibitors

DHFR inhibitor development has progressed through three phases:

- First-Generation Inhibitors : Folate analogs (e.g., methotrexate) with broad activity but high toxicity.

- Second-Generation Agents : Pyrimethamine-like compounds targeting parasitic DHFR, limited by resistance.

- Third-Generation Designs : Hybrid scaffolds incorporating halogenated aryl groups and nitro substitutions to combat resistance.

This compound epitomizes third-generation strategies. Its nitro group enables redox-mediated interactions with DHFR’s active site, while the bromophenyl moiety adapts to mutant enzyme conformations. Recent docking studies reveal that the compound’s triamine configuration forms hydrogen bonds with conserved residues (e.g., Asp54 and Ile94), stabilizing inhibitor-enzyme complexes even in resistant strains.

属性

IUPAC Name |

2-N-(4-bromophenyl)-4-N-methyl-5-nitropyrimidine-2,4,6-triamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN6O2/c1-14-10-8(18(19)20)9(13)16-11(17-10)15-7-4-2-6(12)3-5-7/h2-5H,1H3,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INRAOEVJPARFFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1[N+](=O)[O-])N)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative to introduce the nitro group. This is followed by bromination to attach the bromophenyl group. The final step involves methylation to complete the structure. Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, bromine or a brominating agent for bromination, and methyl iodide or dimethyl sulfate for methylation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize reaction rates and minimize by-products.

Types of Reactions:

Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

Oxidation: Nitroso derivatives or other oxidized forms.

Reduction: Amino derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

科学研究应用

N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or nucleic acids.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly in the treatment of cancer or infectious diseases.

Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

作用机制

The mechanism by which N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the bromophenyl and methyl groups can influence the compound’s binding affinity and specificity.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

*Calculated based on molecular formula.

Key Observations:

- Halogen Effects : The bromine in the target compound increases molar mass compared to chlorine () and fluorine () analogs. Bromine’s larger atomic radius and lower electronegativity may enhance hydrophobic interactions in biological systems compared to smaller halogens.

- Nitro Group Position : All analogs retain the nitro group at position 5, suggesting shared reactivity patterns (e.g., susceptibility to reduction or nucleophilic substitution).

Physicochemical and Stability Profiles

- Density and Boiling Points : The target compound’s density and boiling point are unreported, but analogs with chlorobenzyl () or chloro-methylphenyl () groups exhibit higher densities (~1.5 g/cm³) and boiling points (>570°C), attributed to increased molecular weight and halogen-induced intermolecular forces.

- pKa and Solubility : N2-(3-Chloro-4-methylphenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine has a predicted pKa of 2.31±0.50 (), suggesting moderate acidity at the nitro group. The target compound’s bromophenyl group may further lower solubility in aqueous media compared to fluorine-containing analogs ().

生物活性

N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C12H12BrN5O2

- Molecular Weight : 328.17 g/mol

The structure features a pyrimidine core substituted with a bromophenyl group and a nitro group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. It has shown significant inhibition of various cancer cell lines, particularly in breast cancer models.

In Vitro Studies

- Cell Proliferation Inhibition :

- Mechanisms of Action :

In Vivo Studies

In animal models, particularly BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant reduction of metastatic nodules compared to controls. This suggests its potential as an effective therapeutic agent in cancer treatment .

Comparative Biological Activity

To better understand the efficacy of this compound, it is useful to compare it with other known compounds:

| Compound Name | IC50 (μM) | Selectivity Index | Mechanism of Action |

|---|---|---|---|

| This compound | 0.126 | High (20-fold) | Apoptosis induction via caspase activation |

| 5-Fluorouracil | 17.02 (MCF-7) | Low | DNA synthesis inhibition |

| TAE226 | Not specified | Moderate | EGFR inhibition |

Case Studies and Research Findings

- Study on Breast Cancer :

- Metastasis Inhibition :

常见问题

Q. What are the key considerations for synthesizing N2-(4-bromophenyl)-N4-methyl-5-nitropyrimidine-2,4,6-triamine with high purity?

Synthesis typically involves multi-step nucleophilic substitution reactions. Critical parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but require careful monitoring to avoid side reactions like nitro group reduction .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while methanol/water mixtures aid in crystallization .

- Catalyst optimization : Palladium catalysts (e.g., Pd/C) are effective for hydrogenation steps, but residual metal removal via chelation is essential for biological assays .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures ≥95% purity. Monitor via HPLC with UV detection at 254 nm .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

Use a combination of:

- NMR spectroscopy :

- ¹H NMR : Distinct aromatic proton splitting patterns (e.g., doublets for bromophenyl substituents) confirm substitution positions .

- ¹³C NMR : Chemical shifts for nitrated carbons (~150 ppm) and brominated carbons (~120 ppm) validate functional groups .

- X-ray crystallography : Resolves ambiguities in regiochemistry. For example, intramolecular N–H⋯N hydrogen bonds (2.0–2.2 Å) stabilize the pyrimidine ring conformation .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]⁺) should match the theoretical mass (C₁₁H₁₁BrN₆O₂: ~371.02 g/mol) within 5 ppm error .

Q. What preliminary assays are recommended to evaluate biological activity?

- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest therapeutic potential .

- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays. IC₅₀ values correlate with nitro group electron-withdrawing effects .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) establish selectivity indices .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

Contradictions often arise from:

- Metabolic instability : Perform hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., nitro group reduction). Modify substituents (e.g., replace bromophenyl with trifluoromethyl) to enhance stability .

- Poor solubility : Use logP calculations (e.g., ClogP >3 indicates lipophilicity). Introduce polar groups (e.g., methoxyethyl) or formulate as nanoparticles (e.g., PLGA encapsulation) .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify unintended targets .

Q. What strategies optimize the compound’s selectivity for kinase targets?

- Structure-activity relationship (SAR) studies :

- Replace the 4-bromophenyl group with 4-fluorophenyl to reduce steric hindrance while retaining halogen bonding .

- Modify the methyl group at N4 to a bulkier substituent (e.g., isopropyl) to block non-specific hydrophobic interactions .

- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with ATP-binding pockets. Focus on hydrogen bonds with kinase hinge regions (e.g., Glu762 in EGFR) .

Q. How can crystallographic data resolve discrepancies in polymorphic forms?

- Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c) and torsion angles (e.g., dihedral angles between pyrimidine and aryl rings) .

- Thermal analysis (DSC/TGA) : Identify endothermic peaks corresponding to polymorph transitions. Metastable forms often melt at lower temperatures (<200°C) .

- Vibrational spectroscopy (IR/Raman) : Polymorphs exhibit distinct NH stretching frequencies (3200–3400 cm⁻¹) due to hydrogen-bonding variations .

Methodological Resources

- Synthetic protocols : Multi-step routes with yield optimization tables (e.g., 65–78% yield via Buchwald-Hartwig coupling) .

- Crystallography software : SHELX for structure refinement; Mercury for visualization of hydrogen-bonding networks .

- Data interpretation : Guidelines for reconciling NMR splitting patterns with regiochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。